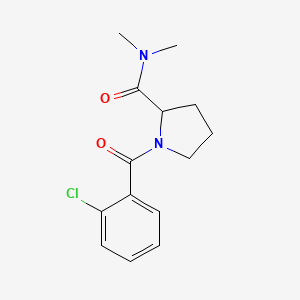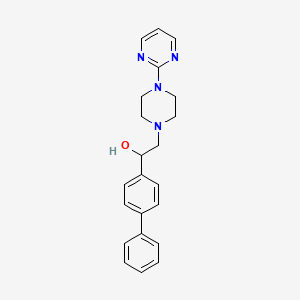![molecular formula C15H19N3O3S2 B7563634 N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide](/img/structure/B7563634.png)
N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide, commonly known as MTS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MTS is a sulfonamide derivative that exhibits a wide range of biological activities and has been extensively studied for its therapeutic potential.
Mecanismo De Acción
MTS exerts its biological activities by inhibiting various enzymes and proteins in the target organism. For example, MTS has been found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. MTS has also been found to inhibit the activity of farnesyltransferase, an enzyme that is involved in the post-translational modification of proteins.
Biochemical and Physiological Effects:
MTS has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the growth of various bacterial, fungal, and parasitic organisms. MTS has also been found to induce apoptosis in cancer cells and reduce inflammation in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTS has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. MTS is also stable under a wide range of conditions and can be stored for extended periods without significant degradation. However, MTS has certain limitations, such as its relatively low solubility in water and its potential toxicity to cells at high concentrations.
Direcciones Futuras
There are several potential future directions for research on MTS. One area of interest is the development of new derivatives of MTS with improved biological activities and reduced toxicity. Another potential direction is the study of the pharmacokinetics and pharmacodynamics of MTS in animal models and humans. Additionally, MTS could be studied for its potential applications in the treatment of various diseases, such as cancer, inflammation, and infectious diseases.
Métodos De Síntesis
MTS can be synthesized by reacting 4-(2-bromoethyl)phenyl isothiocyanate with morpholine and 2-mercapto-1,3-thiazole in the presence of a base. The resulting product is then treated with methanesulfonyl chloride to obtain MTS.
Aplicaciones Científicas De Investigación
MTS has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antibacterial, antifungal, and antiparasitic activities. MTS has also been studied for its potential anticancer, anti-inflammatory, and antiviral properties.
Propiedades
IUPAC Name |
N-[4-[2-(morpholin-4-ylmethyl)-1,3-thiazol-4-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-23(19,20)17-13-4-2-12(3-5-13)14-11-22-15(16-14)10-18-6-8-21-9-7-18/h2-5,11,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOMDILDJNQDKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cyclohexylsulfanyl-1-[3-(furan-2-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7563554.png)
![2-Methyl-1-[methyl(naphthalen-1-ylmethyl)amino]propan-2-ol](/img/structure/B7563556.png)
![(E)-3-[3-bromo-5-ethoxy-4-[(2-methylphenyl)methoxy]phenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7563558.png)
![5-Bromo-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B7563562.png)
![6-[1-(1,3-dimethylpyrazole-4-carbonyl)piperidine-4-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7563569.png)
![6-oxo-N-spiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-yl-1H-pyridazine-3-carboxamide](/img/structure/B7563572.png)
![N-cyclopropyl-N-[5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7563587.png)
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl furan-2-carboxylate](/img/structure/B7563592.png)
![[4-Hydroxy-4-(2-methylphenyl)piperidin-1-yl]-(6-methoxy-1-methylindol-2-yl)methanone](/img/structure/B7563600.png)



![4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine](/img/structure/B7563629.png)
![4-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]butanenitrile](/img/structure/B7563640.png)